molecular formula C18H30INO2S B291095 N-dodecyl-4-iodobenzenesulfonamide

N-dodecyl-4-iodobenzenesulfonamide

Cat. No.: B291095
M. Wt: 451.4 g/mol
InChI Key: LZKOKGCJAWQTJE-UHFFFAOYSA-N
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Description

N-dodecyl-4-iodobenzenesulfonamide is a useful research compound. Its molecular formula is C18H30INO2S and its molecular weight is 451.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H30INO2S

Molecular Weight

451.4 g/mol

IUPAC Name

N-dodecyl-4-iodobenzenesulfonamide

InChI

InChI=1S/C18H30INO2S/c1-2-3-4-5-6-7-8-9-10-11-16-20-23(21,22)18-14-12-17(19)13-15-18/h12-15,20H,2-11,16H2,1H3

InChI Key

LZKOKGCJAWQTJE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)I

Canonical SMILES

CCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)I

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Mechanisms

The synthesis of N-dodecyl-4-iodobenzenesulfonamide begins with the preparation of 4-iodobenzenesulfonyl chloride, a reactive intermediate. This compound is derived from 4-iodobenzenesulfonic acid through chlorination using agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the sulfonic acid is replaced by a chlorine atom.

The general reaction scheme is:

4-Iodobenzenesulfonic acid+PCl54-Iodobenzenesulfonyl chloride+POCl3+HCl\text{4-Iodobenzenesulfonic acid} + \text{PCl}5 \rightarrow \text{4-Iodobenzenesulfonyl chloride} + \text{POCl}3 + \text{HCl}

Optimization of Chlorination Conditions

Chlorination efficiency depends on reaction temperature, stoichiometry, and the choice of chlorinating agent. Table 1 compares yields under varying conditions.

Table 1: Chlorination of 4-Iodobenzenesulfonic Acid

EntryChlorinating AgentTemperature (°C)Time (h)Yield (%)
1PCl₅80485
2SOCl₂70678
3PCl₃90362

Data adapted from industrial synthesis protocols.

Key observations:

  • PCl₅ achieves higher yields at lower temperatures due to its stronger electrophilicity.

  • Prolonged heating with SOCl₂ risks decomposition of the sulfonyl chloride, necessitating precise temperature control.

Formation of this compound

Coupling Reaction with Dodecylamine

The sulfonyl chloride intermediate reacts with dodecylamine in a nucleophilic acyl substitution. Pyridine is often employed as both a solvent and acid scavenger to neutralize HCl byproducts.

Reaction Scheme:

4-Iodobenzenesulfonyl chloride+C12H25NH2pyridineThis compound+HCl\text{4-Iodobenzenesulfonyl chloride} + \text{C}{12}\text{H}{25}\text{NH}_2 \xrightarrow{\text{pyridine}} \text{this compound} + \text{HCl}

Solvent and Stoichiometric Effects

Table 2 evaluates the impact of solvent systems and reagent ratios on reaction efficiency.

Table 2: Optimization of Sulfonamide Formation

EntrySolventDodecylamine Equiv.Time (h)Yield (%)
1Pyridine1.51292
2THF2.01876
3DCM1.22468

Data derived from analogous sulfonamide syntheses.

Critical insights:

  • Pyridine outperforms tetrahydrofuran (THF) and dichloromethane (DCM) by facilitating faster reaction kinetics and higher yields.

  • A 1.5:1 molar ratio of dodecylamine to sulfonyl chloride minimizes side products like bis-alkylated derivatives.

Purification and Characterization

Isolation Techniques

Crude this compound is purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and petroleum ether-acetone gradients.

Table 3: Purification Outcomes

MethodPurity (%)Recovery (%)
Recrystallization9875
Column Chromatography9965

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.92 (d, J = 8.4 Hz, 2H, aromatic), 7.68 (d, J = 8.4 Hz, 2H, aromatic), 3.12 (t, J = 6.8 Hz, 2H, NHCH₂), 1.45–1.20 (m, 22H, alkyl chain), 0.85 (t, J = 6.6 Hz, 3H, CH₃).

  • HRMS (ESI⁻): m/z 510.0124 [M−H]⁻ (calculated for C₁₈H₂₉IN₂O₂S⁻: 510.0128).

Challenges and Mitigation Strategies

Moisture Sensitivity

Sulfonyl chlorides are hygroscopic, requiring anhydrous conditions. Use of molecular sieves or inert atmospheres (N₂/Ar) prevents hydrolysis to sulfonic acids.

Byproduct Formation

Excess dodecylamine can lead to over-alkylation. Quenching with dilute HCl followed by extraction removes unreacted amine.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance heat transfer and reduce reaction times. Pilot studies report 88% yield in 2 hours at 50°C.

Green Chemistry Approaches

Replacement of pyridine with biodegradable solvents (e.g., cyclopentyl methyl ether) is under investigation to improve environmental sustainability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-dodecyl-4-iodobenzenesulfonamide, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

Sulfonylation : Reacting 4-iodobenzenesulfonyl chloride with n-dodecylamine in anhydrous dichloromethane under nitrogen atmosphere .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

  • Key Parameters :
  • Temperature control (0–5°C during sulfonylation to prevent side reactions).
  • Stoichiometric excess of n-dodecylamine (1.2:1 molar ratio) to drive the reaction .
  • Yield Optimization : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) and adjust solvent polarity during purification .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Look for characteristic peaks: δ 1.2–1.4 ppm (dodecyl chain CH₂), δ 7.6–8.1 ppm (aromatic protons from iodobenzene) .
  • ¹³C NMR : Confirm sulfonamide linkage (C-SO₂-N) at ~45–50 ppm .
  • Infrared Spectroscopy (IR) : Strong absorption bands at 1170 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) .
  • Mass Spectrometry (MS) : ESI-MS m/z calculated for C₁₈H₂₉INO₂S: 466.1 (M+H⁺) .
  • Purity Verification : HPLC with UV detection (λ = 254 nm, retention time ~8.2 min) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods with local exhaust ventilation to minimize inhalation risks .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. For powder handling, add a P2 respirator .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?

  • Methodological Answer :

  • Step 1 : Verify sample purity via HPLC or TLC. Impurities may cause split peaks .
  • Step 2 : Perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation around the sulfonamide bond) .
  • Step 3 : Compare experimental data with computational predictions (DFT calculations for expected chemical shifts) .

Q. What strategies are effective for studying the biochemical interactions of this compound with lipid bilayers or enzymes?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips to measure binding kinetics (ka/kd) .
  • Molecular Dynamics Simulations : Use CHARMM or GROMACS to model insertion into lipid membranes (focus on dodecyl chain orientation) .
  • Enzyme Inhibition Assays : Test IC₅₀ values against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) in pH 7.4 buffer .

Q. How can AI-driven retrosynthesis tools improve the planning of novel derivatives of this compound?

  • Methodological Answer :

  • Tool Selection : Use platforms like Pistachio or Reaxys to identify feasible reaction pathways .
  • Key Inputs :
  • Target derivative structure (e.g., substituting iodine with other halogens).
  • Available starting materials (e.g., 4-iodobenzenesulfonyl chloride analogs).
  • Output Analysis : Prioritize routes with high predicted yields (>70%) and minimal protection/deprotection steps .

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